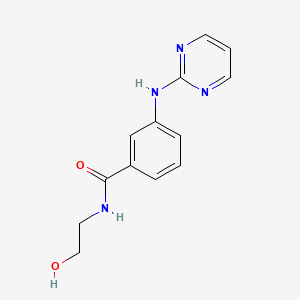

N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide

CAS No.:

Cat. No.: VC14989059

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N4O2 |

|---|---|

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-3-(pyrimidin-2-ylamino)benzamide |

| Standard InChI | InChI=1S/C13H14N4O2/c18-8-7-14-12(19)10-3-1-4-11(9-10)17-13-15-5-2-6-16-13/h1-6,9,18H,7-8H2,(H,14,19)(H,15,16,17) |

| Standard InChI Key | VEJCUZKBBALXBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCO |

Introduction

N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide is a complex organic compound featuring a benzamide core with a pyrimidine ring attached via an amino group. This compound is part of a broader class of benzamides, which have been explored for various biological activities, including potential therapeutic applications.

Synthesis and Preparation

While specific synthesis details for N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide are not readily available, compounds with similar structures are typically synthesized through condensation reactions involving the benzamide core and the appropriate pyrimidine derivative. These reactions often require careful control of conditions to ensure high yields and purity.

Research Findings and Future Directions

Given the lack of detailed research findings on N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide, future studies could focus on its synthesis optimization, biological activity screening, and potential therapeutic applications. The compound's structural features suggest it may interact with biological targets in a manner similar to other benzamide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume